

# Application of Antimony Trisulfide in Resistive Switching Memory: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Antimony Trisulfide |           |
| Cat. No.:            | B7820761            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of **antimony trisulfide** (Sb<sub>2</sub>S<sub>3</sub>) as a functional material in resistive switching memory, also known as Resistive Random-Access Memory (RRAM). It includes detailed experimental protocols for device fabrication and characterization, a summary of key performance metrics, and a discussion of the underlying switching mechanisms.

## Introduction to Sb<sub>2</sub>S<sub>3</sub> for Resistive Switching

Antimony trisulfide (Sb<sub>2</sub>S<sub>3</sub>) is a promising semiconductor material for next-generation non-volatile memory technologies.[1][2] Its advantageous properties include a high absorption coefficient, a suitable bandgap of approximately 1.7 eV, and the fact that it is composed of earth-abundant and relatively non-toxic elements.[1][3] These characteristics, combined with its demonstrated resistive switching behavior, make Sb<sub>2</sub>S<sub>3</sub> an attractive candidate for developing low-power, high-density RRAM devices.[1][2]

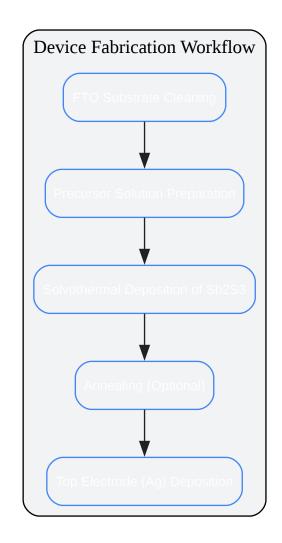
Recent research has demonstrated that  $Sb_2S_3$ -based memory devices can exhibit dependable bipolar resistive switching, characterized by low operating voltages and a stable ON/OFF ratio. [1][2][3] The switching mechanism is generally attributed to the formation and rupture of conductive filaments within the  $Sb_2S_3$  layer.

# **Experimental Protocols**



This section details the methodologies for fabricating and characterizing Sb<sub>2</sub>S<sub>3</sub>-based resistive switching memory devices.

#### **Device Fabrication**


A common device architecture for an Sb<sub>2</sub>S<sub>3</sub>-based RRAM is a sandwich structure, such as Ag/Sb<sub>2</sub>S<sub>3</sub>/FTO or Ag/Sb<sub>2</sub>S<sub>3</sub>/Pt.[3][4] The following protocol outlines a typical fabrication process using a solution-based deposition method for the Sb<sub>2</sub>S<sub>3</sub> layer.

Protocol for Sb<sub>2</sub>S<sub>3</sub> Deposition via in situ Solvothermal Method:

- Substrate Preparation: Begin with a clean Fluorine-doped Tin Oxide (FTO) coated glass substrate, which will serve as the bottom electrode.
- Precursor Solution: Prepare a single-source precursor solution, for example, by dissolving [Sb{S2P{O(Pr)2}3] in a suitable solvent.
- Solvothermal Deposition: Place the FTO substrate in an autoclave containing the precursor solution. The deposition is then carried out at a low temperature (e.g., 180°C) for a specific duration (e.g., 12-24 hours) to grow a uniform and well-adhered Sb<sub>2</sub>S<sub>3</sub> film.[1]
- Top Electrode Deposition: After the deposition of the Sb<sub>2</sub>S<sub>3</sub> layer, a top electrode, such as Silver (Ag) with a thickness of around 200 nm, is deposited onto the Sb<sub>2</sub>S<sub>3</sub> surface through thermal evaporation. This completes the Ag/Sb<sub>2</sub>S<sub>3</sub>/FTO device structure.[1][3]

A visual representation of the fabrication workflow is provided below.





Click to download full resolution via product page

Sb<sub>2</sub>S<sub>3</sub> RRAM Fabrication Workflow

## **Electrical Characterization**

The resistive switching properties of the fabricated devices are assessed through electrical measurements.

#### Protocol for I-V Characterization:

 Probing: Use a probe station connected to a semiconductor parameter analyzer (e.g., Keysight B1500) to establish electrical contact with the top and bottom electrodes of the device.[3]



- Voltage Sweep: Apply a DC voltage sweep to the top electrode while the bottom electrode is grounded.[3]
- Data Acquisition: Record the current-voltage (I-V) characteristics of the device. The pristine device is typically in a high-resistance state (HRS).
- SET and RESET Operations:
  - SET: Apply a negative DC sweep to switch the device from the HRS to a low-resistance state (LRS). The voltage at which this transition occurs is the SET voltage.[3]
  - RESET: Apply a positive DC sweep to switch the device back from the LRS to the HRS.
- · Endurance and Retention Testing:
  - Endurance: Perform multiple consecutive SET and RESET cycles to evaluate the device's durability.
  - Retention: Monitor the resistance of both the LRS and HRS over an extended period to assess the non-volatility of the memory states.

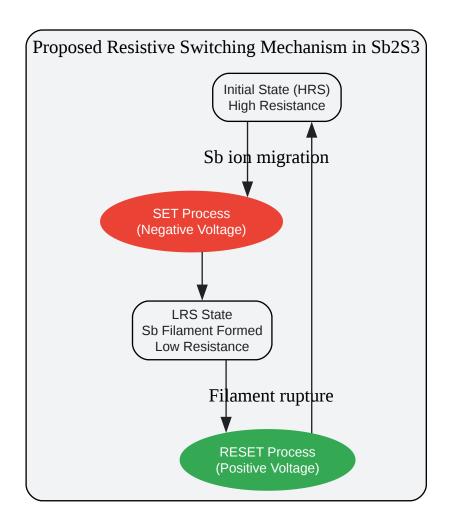
## **Performance Data**

The performance of Sb<sub>2</sub>S<sub>3</sub>-based resistive switching memory devices is summarized in the following table.



| Performance Metric                        | Reported Value(s)                                                                  | Device Structure                       | Reference |
|-------------------------------------------|------------------------------------------------------------------------------------|----------------------------------------|-----------|
| ON/OFF Ratio                              | ~10                                                                                | Ag/Sb <sub>2</sub> S <sub>3</sub> /FTO | [1][2][3] |
| ~10²                                      | Sb <sub>2</sub> S <sub>3</sub> /Sb <sub>2</sub> Se <sub>3</sub><br>Heterostructure | [5]                                    |           |
| SET Voltage                               | Approximately -1.3 V                                                               | Ag/Sb <sub>2</sub> S <sub>3</sub> /FTO | [3]       |
| Endurance                                 | > 80 consecutive cycles                                                            | Ag/Sb <sub>2</sub> S <sub>3</sub> /FTO | [6]       |
| ~10³ cycles                               | Sb <sub>2</sub> S <sub>3</sub> /Sb <sub>2</sub> Se <sub>3</sub><br>Heterostructure | [5]                                    |           |
| Switching Behavior                        | Bipolar                                                                            | Ag/Sb <sub>2</sub> S <sub>3</sub> /FTO | [1][3]    |
| Unipolar and Bipolar<br>(light-dependent) | Organic-Inorganic<br>Hybrid with Sb <sub>2</sub> S <sub>3</sub>                    | [7]                                    |           |

# **Resistive Switching Mechanism**


The resistive switching in Sb<sub>2</sub>S<sub>3</sub>-based devices is often explained by the formation and rupture of conductive filaments.

In the case of an Ag/Sb<sub>2</sub>S<sub>3</sub>/FTO device, the proposed mechanism involves the electrochemical migration of Ag<sup>+</sup> ions from the active top electrode into the Sb<sub>2</sub>S<sub>3</sub> layer under an applied electric field. This leads to the formation of a conductive filament, switching the device to the LRS. The rupture of this filament under a reverse bias resets the device to the HRS.

However, studies using inert electrodes like tungsten (W) have also observed similar switching behavior, suggesting that the migration of antimony (Sb) species within the film could also be responsible for filament formation.[3] When a sufficiently strong electric field is applied, mobile cationic Sb species can migrate towards the top electrode, forming a neutral Sb filament.[3]

The diagram below illustrates the proposed filamentary switching mechanism involving antimony.





Click to download full resolution via product page

**Antimony Filament-Based Switching** 

## Conclusion

Antimony trisulfide is a compelling material for the development of resistive switching memory devices. Its favorable intrinsic properties, coupled with the ability to fabricate devices with reliable bipolar switching characteristics, make it a strong candidate for future non-volatile memory applications. Further research into optimizing deposition techniques, understanding the precise switching mechanisms, and improving device performance will be crucial for the large-scale implementation of Sb<sub>2</sub>S<sub>3</sub>-based RRAM.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Solution-based in situ deposition of Sb 2 S 3 from a single source precursor for resistive random-access memory devices - Materials Advances (RSC Publishing)
  DOI:10.1039/D3MA00205E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Light induced transformation of resistive switching polarity in Sb2S3 based organic—inorganic hybrid devices Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Application of Antimony Trisulfide in Resistive Switching Memory: A Detailed Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7820761#application-of-antimony-trisulfide-in-resistive-switching-memory]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com